molecular formula C15H9F3N2O B2593290 N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide CAS No. 710315-90-5

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2593290
CAS No.: 710315-90-5
M. Wt: 290.245
InChI Key: XQHNFBJKPLDKBA-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 3-cyanophenyl group attached to the amide nitrogen and a 3-(trifluoromethyl)benzoyl moiety. This compound is characterized by two electron-withdrawing groups (EWGs): the cyano (-CN) and trifluoromethyl (-CF₃) substituents. These groups enhance the molecule's lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-2-4-11(8-12)14(21)20-13-6-1-3-10(7-13)9-19/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHNFBJKPLDKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanophenyl group can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound R₁ = -CN, R₂ = -CF₃ 291.23 High lipophilicity; potential D3 receptor ligand
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide R₁ = -NH₂, R₂ = -CF₃ 280.24 Reduced lipophilicity; unknown bioactivity
N-(3-(trifluoromethyl)phenyl)-3-(trifluoromethyl)benzamide R₁ = -CF₃, R₂ = -CF₃ 333.23 Enhanced metabolic stability; melanoma uptake
N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide R₁ = -Cl, R₂ = -CF₃ 298.71 Moderate lipophilicity; cytotoxic potential
5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d) Piperazine-thiophene hybrid 459.56 D3 receptor ligand (IC₅₀ ~34 nM)
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) Piperazine-CF₃ hybrid 497.48 Improved selectivity for D3 receptors

Electronic and Steric Effects

  • Cyano (-CN) vs. Trifluoromethyl (-CF₃): The -CN group is a stronger EWG than -CF₃, increasing the electrophilicity of the benzamide carbonyl.
  • Chloro (-Cl) vs. Conversely, the -NH₂ group () increases hydrophilicity, which may limit blood-brain barrier penetration .

Pharmacokinetic and Pharmacodynamic Profiles

  • Lipophilicity: The trifluoromethyl group significantly increases logP values. For instance, N-(3-(trifluoromethyl)phenyl)-3-(trifluoromethyl)benzamide (logP ~4.5) exhibits higher tissue penetration than the cyano analog (logP ~3.8) .
  • Metabolic Stability: -CF₃ groups resist oxidative metabolism, as seen in ’s compound, which showed prolonged melanoma uptake in vivo. In contrast, -CN-containing analogs may undergo enzymatic hydrolysis to carboxylic acids .
  • Receptor Binding: Piperazine-linked derivatives () demonstrate nanomolar affinity for dopamine D3 receptors, with 7d (IC₅₀ = 34 nM) outperforming 7e (IC₅₀ = 48 nM). This suggests the -CN group enhances target engagement compared to -CF₃ in specific scaffolds .

Therapeutic Potential

  • Dopamine D3 Receptor Ligands:
    Piperazine-benzamide hybrids (e.g., 7d and 7e) are explored for treating neurological disorders. The -CN substituent in 7d improves selectivity over D2 receptors, reducing off-target effects .
  • Melanoma Imaging: Trifluoromethyl-rich benzamides () show high tumor uptake (23.2% ID/g at 6 hours) due to enhanced lipophilicity and melanin affinity .

Biological Activity

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves the reaction between 3-cyanophenylamine and 3-(trifluoromethyl)benzoyl chloride. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Chemical Structure:

  • Molecular Formula: C14H10F3N
  • Molecular Weight: 273.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of specific enzymes and receptors, influencing multiple biochemical pathways.

  • Enzyme Inhibition: The compound may inhibit certain kinases involved in cell proliferation, making it a candidate for cancer therapy.
  • Receptor Binding: It has shown potential in binding to serotonin receptors, suggesting a role in mood regulation and possible antidepressant effects.

Antidepressant Effects

Recent studies have highlighted the antidepressant-like effects of compounds structurally related to this compound. For instance, a related compound demonstrated modulation of the serotonergic system, specifically targeting 5-HT receptors, which are crucial in managing depression .

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can suppress cell proliferation in various cancer cell lines by inhibiting key signaling pathways associated with tumor growth .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantModulation of serotonergic receptors
AnticancerInhibition of cell proliferation
Enzyme inhibitionTargeting kinases involved in signaling

Case Studies

  • Antidepressant Activity Study :
    • Objective: Evaluate the antidepressant-like effect in animal models.
    • Methodology: Mice were treated with the compound followed by behavioral tests (Forced Swim Test).
    • Findings: Significant reduction in despair behavior was observed, indicating potential for development as an antidepressant .
  • Anticancer Activity Study :
    • Objective: Assess the efficacy against cancer cell lines.
    • Methodology: Various cancer cell lines were treated with the compound, followed by viability assays.
    • Findings: The compound exhibited dose-dependent inhibition of cell growth, suggesting its utility as a chemotherapeutic agent .

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